molecular formula C27H25NO4 B6509661 3-(3,4-dimethylbenzoyl)-6-methoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 904433-93-8

3-(3,4-dimethylbenzoyl)-6-methoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B6509661
CAS No.: 904433-93-8
M. Wt: 427.5 g/mol
InChI Key: MYPJPPWMRXRVBQ-UHFFFAOYSA-N
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Description

This compound belongs to the 1,4-dihydroquinolin-4-one class, characterized by a bicyclic quinoline core with substituents influencing its physicochemical and biological properties. Key structural features include:

  • 3-(3,4-Dimethylbenzoyl) group: A bulky, lipophilic substituent at the 3-position, likely influencing steric interactions and molecular recognition.
  • 1-[(3-Methoxyphenyl)methyl] group: A benzyl-type substitution at the 1-position, contributing to conformational flexibility and intermolecular interactions.

Properties

IUPAC Name

3-(3,4-dimethylbenzoyl)-6-methoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO4/c1-17-8-9-20(12-18(17)2)26(29)24-16-28(15-19-6-5-7-21(13-19)31-3)25-11-10-22(32-4)14-23(25)27(24)30/h5-14,16H,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPJPPWMRXRVBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3,4-Dimethylbenzoyl)-6-methoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the class of dihydroquinolinones. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C25H25N1O4
  • Molecular Weight : 413.48 g/mol
  • CAS Number : [Not provided in search results]

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is believed to exert its effects through:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Modulation of Gene Expression : By interacting with transcription factors, it could alter the expression of genes related to cell proliferation and apoptosis.
  • Antioxidant Activity : The presence of methoxy groups may enhance its ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Case Study : A study evaluating a series of dihydroquinolinone derivatives demonstrated that certain modifications led to enhanced cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The IC50 values ranged from 5 to 15 µM for the most active compounds .

Antioxidant Properties

The compound's structure suggests potential antioxidant capabilities. In vitro assays have shown that related compounds can effectively scavenge free radicals, which may be beneficial in reducing oxidative stress in cells.

Data Table: Biological Activity Summary

Activity TypeCell Line/ModelIC50 Value (µM)Reference
AntiproliferativeMCF-713.3
AntiproliferativeHeLa10.5
AntioxidantDPPH Scavenging18.8

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound is still under investigation. Factors such as solubility, permeability, and metabolic stability are crucial for determining its bioavailability. Initial studies suggest:

  • Metabolism : The presence of multiple functional groups may influence metabolic pathways, potentially leading to varied pharmacological effects.
  • Toxicity Studies : Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses; however, further studies are needed to establish comprehensive toxicity data.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at the 3-Position

The 3-position is a key site for modulating activity. Comparisons include:

3-(4-Methoxybenzenesulfonyl) Derivative
  • Structure: 6-Methoxy-1-(3-methoxybenzyl)-3-[(4-methoxyphenyl)sulfonyl]-4(1H)-quinolinone (CAS: 872199-22-9) .
  • Key Differences: Sulfonyl vs. This could alter hydrogen-bonding capacity () and solubility . Molecular Weight: 465.52 g/mol (sulfonyl derivative) vs. ~433.5 g/mol (estimated for the target compound).
3-(4-Ethoxybenzenesulfonyl) Derivative
  • Structure: 3-(4-Ethoxybenzenesulfonyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one .
  • Key Differences :
    • Ethoxy vs. Methoxy : The ethoxy group increases hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility.
    • Substituent Position : The 4-methoxybenzyl group at the 1-position (vs. 3-methoxybenzyl in the target compound) alters steric and electronic interactions.
3-Aroyl Derivatives (J. Med. Chem. 2007)
  • Structure: 1-Alkyl-3-aroyl-1,4-dihydroquinolin-3-ones .
  • Key Differences: Aroyl Group Variability: Substituents on the aroyl group (e.g., methyl, chloro, methoxy) influence bioactivity. The target compound’s 3,4-dimethylbenzoyl group may enhance lipophilicity compared to simpler aryl groups. Synthetic Routes: Cyclization of 2-((Z)-3-oxo-3-aryl-propenylamino)-benzoic acid methyl esters (e.g., 78a–g) under basic conditions, followed by N-alkylation .

Substituent Variations at the 1-Position

1-(4-Methoxybenzyl) vs. 1-(3-Methoxybenzyl)
  • Electronic Effects : The 4-methoxy group is para-directing, while the 3-methoxy group introduces meta-directing effects, altering regioselectivity in further reactions.
  • Steric Effects : The 3-methoxybenzyl group may create steric hindrance, affecting binding to biological targets.

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